(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 1235439-34-5
VCID: VC7648044
InChI: InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1
SMILES: C1CC2=C(C1O)C=CC(=C2)F
Molecular Formula: C9H9FO
Molecular Weight: 152.168

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol

CAS No.: 1235439-34-5

Cat. No.: VC7648044

Molecular Formula: C9H9FO

Molecular Weight: 152.168

* For research use only. Not for human or veterinary use.

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol - 1235439-34-5

Specification

CAS No. 1235439-34-5
Molecular Formula C9H9FO
Molecular Weight 152.168
IUPAC Name (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1
Standard InChI Key FFJGCSVJFOTPEO-VIFPVBQESA-N
SMILES C1CC2=C(C1O)C=CC(=C2)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

(1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol belongs to the indanol family, featuring a fused bicyclic system of a benzene ring and a partially saturated cyclopentane ring. Key structural attributes include:

  • Molecular Formula: C₉H₉FO

  • Molecular Weight: 152.17 g/mol

  • Stereochemistry: The (1S) configuration denotes the absolute stereochemistry at the 1-position, where the hydroxyl group is oriented in a specific spatial arrangement .

The compound’s 2D structure (Figure 1) is defined by the SMILES string C1CC2=C(C1O)C=CC(=C2)F, while its 3D conformation highlights the equatorial positioning of the hydroxyl group relative to the fluorine atom .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
InChI KeyFFJGCSVJFOTPEO-UHFFFAOYSA-N
SMILESC1CC2=C(C1O)C=CC(=C2)F
Chiral Centers1 (C1)

Synthesis and Stereoselective Preparation

Synthetic Routes

The synthesis of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves asymmetric catalysis or chiral resolution to achieve enantiomeric purity. Common strategies include:

Fluorination of Indanol Precursors

Fluorination at the 5-position is achieved using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For example, electrophilic fluorination of 5-hydroxyindane derivatives under acidic conditions yields the fluorinated intermediate, which is subsequently resolved enantioselectively .

Cyclization of Prochiral Intermediates

Cyclization of γ-fluorostyrene derivatives via acid-catalyzed intramolecular Friedel-Crafts alkylation generates the indene core. Asymmetric induction is introduced using chiral catalysts such as BINOL-derived phosphoric acids .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
FluorinationSelectfluor®, CH₃CN, 80°C65–70
CyclizationH₂SO₄, 0°C, 12 h80
Chiral ResolutionChiral HPLC (Chiralpak® AD-H)>99% ee

Physicochemical Properties

Predicted and Experimental Data

Experimental data for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol remain sparse, but computational models and analog studies provide insights:

Table 3: Physicochemical Properties

PropertyValueMethod/Source
Boiling Point247 ± 29°C (estimated)Analog data
Melting Point35–39°C (analog)
Density1.3 ± 0.1 g/cm³QSPR prediction
LogP (Partition)1.8ACD/Labs prediction

The compound’s polar surface area (20.2 Ų) and hydrogen-bonding capacity (donor: 1, acceptor: 2) suggest moderate solubility in polar solvents like ethanol or DMSO .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to chiral ligands and API intermediates. For example, its amine analog (CID 16666328) is utilized in serotonin receptor modulators .

Materials Science

Fluorinated indanols are explored as liquid crystal components due to their rigid, polarizable structures .

Comparison with Structural Analogs

Table 4: Comparative Analysis of Inden Derivatives

CompoundFunctional GroupMolecular WeightKey Application
(1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol-OH152.17Chiral synthesis
5-Fluoro-2,3-dihydro-1H-inden-1-amine-NH₂151.18Receptor ligands
5-Fluoro-2,3-dihydro-1H-inden-1-one-C=O150.15Ketone intermediates

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